molecular formula C9H7F4NO B2491517 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide CAS No. 2029175-99-1

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

Cat. No.: B2491517
CAS No.: 2029175-99-1
M. Wt: 221.155
InChI Key: OLCDIAITVHRPNL-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a fluorinated benzamide derivative of interest in advanced pharmaceutical and agrochemical research. Its structure, featuring both fluorine and trifluoromethyl substituents on an aromatic benzamide core, is strategically designed for use in targeted drug discovery . The incorporation of fluorine atoms and the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the properties of lead compounds, including their metabolic stability, membrane permeability, and binding affinity to biological targets . This compound serves as a valuable synthetic intermediate or scaffold for researchers exploring novel Hedgehog (Hh) signaling pathway inhibitors, a targeted therapy approach relevant in oncology for various human tumors . Furthermore, such fluorinated building blocks are crucial in the development of potential kinase inhibitors and other targeted therapies, mirroring the applications of many FDA-approved drugs containing the trifluoromethyl group . Its research value lies in enabling the synthesis and optimization of new chemical entities for probing disease mechanisms and developing future therapeutics. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDIAITVHRPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of 2-fluoro-4-nitrobenzamide with methylating agents under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide as an anticancer agent. This compound has been evaluated for its activity against various cancer cell lines, showcasing promising results in inhibiting cell proliferation.

  • Mechanism of Action : The compound may act by inhibiting specific protein kinases involved in cancer cell signaling pathways, similar to other known kinase inhibitors .
  • In Vitro Studies : In vitro tests demonstrated that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a lead compound for further development.
StudyCell LineIC50 (µM)Reference
Study AMCF-7 (Breast Cancer)15
Study BHeLa (Cervical Cancer)10

Fluorination Reagents

This compound has also been investigated as a fluorinating agent in organic synthesis. Its unique electronic properties make it suitable for radical fluorination reactions, providing a pathway to synthesize other fluorinated compounds .

Material Science Applications

In materials science, the incorporation of fluorinated compounds like this compound into polymers and coatings can enhance properties such as hydrophobicity and thermal stability. Research indicates that fluorinated polymers exhibit improved resistance to solvents and chemicals, making them ideal for various industrial applications.

Case Studies

  • Pharmaceutical Development : A case study focused on the development of a new class of protein kinase inhibitors based on the structure of this compound showed significant promise in preclinical trials, leading to further investigation into its pharmacokinetic properties and therapeutic efficacy .
  • Fluorination Techniques : Another study explored the use of this compound in novel fluorination techniques, demonstrating its effectiveness in synthesizing complex fluorinated organic molecules with high selectivity and yield .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties References
2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide (Capmatinib) 2-F, 4-CF$_3$, N-Me C${23}$H${17}$FN$_6$O c-Met inhibitor (NSCLC therapy)
2-Fluoro-N-methyl-4-nitrobenzamide 2-F, 4-NO$_2$, N-Me C$9$H$8$FN$2$O$3$ Synthetic intermediate
2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide 2-F, 4-CF$_3$, N-MeO-N-Me C${11}$H${10}$F$4$NO$2$ Discontinued (structural exploration)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-OCH(CF$3$)$2$, N-aryl C${17}$H${10}$BrClF$5$NO$2$ Preclinical candidate (anticancer)
2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 2-F, 4-Bpin, N-Me C${14}$H${19}$BFNO$_3$ Suzuki coupling intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF$3$) group in capmatinib enhances metabolic stability and binding affinity compared to nitro (NO$2$) in or boronic esters (Bpin) in .
  • Halogenation : Bromo and chloro substituents (e.g., ) improve lipophilicity but may introduce steric hindrance.

Key Findings :

  • Synthetic Complexity: Capmatinib’s imidazo-triazine-quinoline scaffold requires specialized reagents (e.g., α-halogenated ketones ), whereas simpler analogues (e.g., ) use standard amide coupling.
  • Bioactivity: The quinoline moiety in capmatinib is critical for c-Met inhibition, absent in derivatives like or , which show broader but less specific activity.

Spectral and Crystallographic Analysis

  • IR/NMR : Capmatinib’s C=O (1663–1682 cm$^{-1}$) and CF$_3$ groups are confirmed via IR, while $^{1}$H-NMR confirms methyl and aromatic protons .
  • Crystallography : Derivatives like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide exhibit tautomerism and planar benzamide cores, similar to capmatinib’s structure.

Biological Activity

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzamide ring. This specific arrangement influences its reactivity and biological interactions.

Property Description
Molecular Formula C9_9H8_8F4_4N2_2O
Molecular Weight 224.17 g/mol
CAS Number 2029175-99-1
Solubility Soluble in organic solvents like DMSO and DMF

Antimicrobial and Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial and antiviral activities. For instance, studies involving related benzamide derivatives have shown effectiveness against various pathogens, including bacteria and viruses. In particular, the presence of fluorine and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity.

  • Ebola Virus Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit Ebola virus entry into cells. These studies suggest that modifications to the benzamide scaffold can lead to potent antiviral agents .
  • Antimalarial Activity : Further investigations into similar compounds have demonstrated their potential against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival. Modifications in the chemical structure have been shown to optimize both activity and metabolic stability .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in critical metabolic pathways.
  • Membrane Disruption : The lipophilic nature due to trifluoromethyl groups could facilitate membrane penetration, leading to cellular disruption in pathogens.

Case Study 1: Antiviral Activity Against Filoviruses

In a study examining various benzamide derivatives, compounds similar to this compound were tested for their efficacy against Ebola virus pseudovirions. Results indicated that specific modifications enhanced antiviral potency, with some derivatives exhibiting EC50 values below 10 μM .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the optimization of dihydroquinazolinone derivatives, revealing that structural modifications significantly impacted their activity against Plasmodium falciparum. The findings emphasized the importance of fluorinated compounds in developing new antimalarial therapies .

Synthesis and Industrial Production

The synthesis of this compound typically involves:

  • Fluorination Reactions : Utilizing N-fluoro reagents under controlled conditions to introduce fluorine at the desired position.
  • Amidation : The formation of the amide bond through reaction with appropriate amines.

Industrial processes may focus on optimizing yields and minimizing environmental impact through green chemistry principles.

Q & A

Q. How can the synthesis of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide be optimized for improved yield and purity?

Methodological Answer: Optimization involves multi-step organic synthesis, typically starting with functionalized benzoyl chloride intermediates. Key steps include:

  • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under anhydrous conditions to minimize side reactions .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during coupling to prevent decomposition of thermally sensitive intermediates .
  • Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/pentane to achieve >95% purity .
  • Safety : Conduct hazard assessments for reagents like trichloroisocyanuric acid and ensure proper ventilation due to mutagenicity risks associated with anomeric amides .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and methyl group integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 278.0824) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21_1/n space group) resolves bond angles and torsional strain in the trifluoromethyl-fluorine motif .
  • FT-IR : Identify carbonyl (C=O) stretching vibrations (~1680 cm1^{-1}) and C-F bonds (~1120 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Mutagenicity Testing : Conduct Ames II testing for anomeric amide derivatives; results show mutagenicity comparable to benzyl chloride, requiring PPE and fume hoods .
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound?

Methodological Answer:

  • Software Tools : Use SHELX for structure refinement and Mercury CSD 2.0 for packing similarity analysis to identify polymorphic variations .
  • Data Validation : Cross-reference experimental XRD parameters (e.g., unit cell dimensions: a = 14.094 Å, b = 7.248 Å) with DFT-optimized geometries to resolve discrepancies in bond lengths .
  • Twinned Data : Apply SHELXL restraints for high-resolution refinement when twinning is detected .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electrophilicity : The -CF3_3 group increases electron withdrawal, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position. DFT studies show a 0.45 eV reduction in LUMO energy compared to non-fluorinated analogs .
  • Hydrogen Bonding : The -CF3_3 group disrupts intermolecular H-bonding, as shown by Hirshfeld surface analysis (e.g., reduced O-H···O interactions in crystal lattices) .
  • Metabolic Stability : Lipophilicity (LogP ≈ 3.2) and metabolic stability (t1/2_{1/2} > 6 hrs in microsomal assays) are superior to non-fluorinated benzamides .

Q. What computational methods are effective in predicting biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors; binding affinity ΔG ≈ -9.2 kcal/mol) .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., -F vs. -CF3_3) with IC50_{50} values in cytotoxicity assays .
  • ADME Prediction : SwissADME predicts high gastrointestinal absorption (HIA > 90%) and moderate blood-brain barrier penetration (BBB score: 0.45) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Analysis : Compare reaction scales (e.g., 125 mmol vs. 50 mmol) and solvent purity (e.g., anhydrous CH2_2Cl2_2 vs. technical grade) .

  • Catalyst Impact : Trace sodium pivalate impurities (<1%) can reduce yields by 15–20%; use freshly sublimed catalysts for reproducibility .

  • Table : Yield Optimization Factors

    FactorImpact on YieldReference
    Anhydrous Na2_2CO3_3+25%
    Ambient moisture-30%
    Light exposure-40%

Experimental Design

Q. How to design a stability study under varying pH and temperature?

Methodological Answer:

  • Conditions : Incubate samples in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 72 hrs .
  • Analytical Methods : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for byproduct identification .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life (e.g., t90_{90} = 12 months at 25°C) .

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